molecular formula C20H22O4 B1681896 2-(3,4-Dimethoxyphenyl)-5-(3-methoxypropyl)benzofuran CAS No. 1018946-38-7

2-(3,4-Dimethoxyphenyl)-5-(3-methoxypropyl)benzofuran

Cat. No. B1681896
CAS RN: 1018946-38-7
M. Wt: 326.4 g/mol
InChI Key: CUEPJIGXQLIOIK-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5-(3-methoxypropyl)benzofuran (DMPB) is a small molecule that has been used in various scientific research applications due to its unique properties. It is a member of the benzofuran family of compounds and has been studied for its potential use in in vivo and in vitro applications. DMPB has been found to have a variety of biological activities and biochemical and physiological effects that may be beneficial for research and development.

Scientific Research Applications

Anti-Alzheimer's Agent

A study focused on the pharmacokinetics of 2-(3,4-dimethoxyphenyl)-5-(3-methoxypropyl) benzofuran, known as SNU-0039, which acts as an inhibitor of β-amyloid protein aggregation, a key feature in Alzheimer's disease. The study characterized its systemic and tissue kinetics in rats, highlighting its potential as an anti-Alzheimer’s agent (Lee et al., 2011).

Anti-Inflammatory Activity

Compounds including 2-(3,4-dimethoxyphenyl) derivatives were isolated from the stem bark of Styrax obassia and evaluated for their anti-inflammatory activities. One compound in particular showed significant reduction in lipopolysaccharide (LPS)-induced nitric oxide (NO) production, indicating potential anti-inflammatory applications (Cao et al., 2015).

Antibacterial and Antifungal Activities

A study on Styrax ferrugineus leaves yielded compounds including 2-(3,4-dimethoxyphenyl) derivatives with notable antibacterial and antifungal activities. This suggests potential applications in developing natural antimicrobial agents (Pauletti et al., 2000).

Insect Growth Inhibition

Research identified certain 2-(3,4-dimethoxyphenyl) derivatives as bioactive constituents in Japanese Machilus japonica leaves, exhibiting growth inhibition activity against insect larvae. This points to its potential use in insect control applications (González-Coloma et al., 1994).

β-Amyloid Aggregation Inhibition

A synthetic compound, closely related to 2-(3,4-dimethoxyphenyl) derivatives, was found to be a potent β-amyloid aggregation inhibitor, suggesting its potential application in treating Alzheimer's disease (Choi et al., 2003).

Cytotoxic Activity

Certain 2-(3,4-dimethoxyphenyl) derivatives exhibited cytotoxic activity against breast cancer cell lines, indicating their potential in cancer treatment research (Li et al., 2005).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-(3-methoxypropyl)-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-21-10-4-5-14-6-8-17-16(11-14)13-19(24-17)15-7-9-18(22-2)20(12-15)23-3/h6-9,11-13H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEPJIGXQLIOIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC1=CC2=C(C=C1)OC(=C2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1018946-38-7
Record name DWK-1339
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018946387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DWK-1339
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN8TEM4Q1F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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